7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one
Description
7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one is a seven-membered heterocyclic compound featuring a dibenzoxazepine core substituted with a sulfooxy (-OSO₃H) group at the 7-position. The sulfooxy group’s electron-withdrawing nature may influence reactivity and binding interactions, distinguishing it from analogs with amino, nitro, or alkyl substituents.
Properties
IUPAC Name |
(6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-13-9-3-1-2-4-11(9)19-12-7-8(20-21(16,17)18)5-6-10(12)14-13/h1-7H,(H,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJPEDBLFSUKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(O2)C=C(C=C3)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858407 | |
| Record name | 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88373-20-0 | |
| Record name | 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Dibenzoxazepine Core: The dibenzoxazepine core can be synthesized by reacting 2-aminophenol with 2-fluorobenzonitrile in the presence of a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
Introduction of the Sulfooxy Group: The sulfooxy group can be introduced by reacting the dibenzoxazepine intermediate with a sulfonating agent such as chlorosulfonic acid (HSO₃Cl) or sulfur trioxide (SO₃) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfooxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Amino Derivatives
- This compound is structurally related to SN00797640 but lacks the sulfooxy group, suggesting reduced solubility and altered target interactions .
- 2-Amino-10-methyldibenz[b,f][1,4]oxazepin-11(10H)-one (CAS 23474-62-6): Substitution at the 2-position may sterically hinder interactions with biological targets compared to the 7-position .
Alkyl and Halogen Derivatives
Nitro and Carboxamide Derivatives
- 8-Amide-dibenz[b,f][1,4]oxazepin-11(10H)-one : Inactive in antigiardial assays, underscoring the necessity of substituent-specific design .
Microwave-Assisted Ugi Reactions
Dibenzoxazepinones are efficiently synthesized via microwave-assisted Ugi four-component reactions (4CR) followed by intramolecular o-arylation. For example, Xing et al. achieved 81–97% yields of dibenz[b,f][1,4]oxazepin-11(10H)-ones in 30 minutes using this method . The sulfooxy derivative could theoretically be synthesized via post-Ugi sulfonation, though direct evidence is lacking.
Nucleophilic Substitution
Nitro-substituted dibenzoxazepinones undergo regioselective nucleophilic displacement.
Antiparasitic Activity
The 7-amide derivative SN00797640 (IC₅₀ = 0.18 μM) demonstrates potent activity against Giardia duodenalis, while positional isomers and alkyl analogs are inactive . The sulfooxy group’s contribution to antiparasitic activity remains unexplored but merits investigation.
Multidrug Resistance (MDR) Reversal
Substituted dibenzoxazepinones, particularly those with hydrophobic groups, reverse MDR in cancer cells by inhibiting P-glycoprotein . The sulfooxy derivative’s polar nature may limit membrane permeability, necessitating structural optimization.
Data Tables
Table 1. Key Derivatives of Dibenz[b,f][1,4]oxazepin-11(10H)-one
Biological Activity
7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one (CAS: 88373-20-0) is a compound belonging to the dibenzo[b,f][1,4]oxazepine class, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
- Molecular Formula : C13H9NO6S
- Molar Mass : 307.28 g/mol
- Structural Formula :
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-inflammatory, analgesic, and anticancer agent.
Anti-inflammatory Effects
Research indicates that derivatives of dibenz[b,f]oxazepine compounds exhibit anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit tumor necrosis factor-alpha (TNF-α) production in macrophage cell lines . This suggests that this compound may also possess similar inhibitory effects on inflammatory mediators.
Anticancer Properties
Dibenz[b,f]oxazepine derivatives are recognized for their cytotoxic effects against various cancer cell lines. For example:
- Breast Cancer : Compounds in this class have demonstrated significant inhibitory effects on the proliferation of MDA-MB-231 breast cancer cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit microtubule polymerization, leading to cell cycle arrest in cancer cells .
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Pro-inflammatory Cytokines : By modulating signaling pathways involved in inflammation.
- Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.
- Disruption of Microtubule Dynamics : Leading to impaired mitotic spindle formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
